molecular formula C27H23NO3 B11100081 1-[4-(benzyloxy)-3-methoxyphenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-[4-(benzyloxy)-3-methoxyphenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B11100081
M. Wt: 409.5 g/mol
InChI Key: CYNFTKDCJLIHFL-UHFFFAOYSA-N
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Description

1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-benzyloxy-3-methoxybenzaldehyde and 2-aminobenzophenone.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to form the quinoline core structure.

    Oxidation: The final step involves the oxidation of the intermediate to yield 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under acidic or basic conditions.

Major Products

Scientific Research Applications

1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    2-Hydroxyquinoline: Used in various medicinal applications.

    4-Hydroxyquinoline: Another biologically active quinoline derivative.

Uniqueness

1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C27H23NO3

Molecular Weight

409.5 g/mol

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one

InChI

InChI=1S/C27H23NO3/c1-30-25-15-20(12-14-24(25)31-17-18-7-3-2-4-8-18)22-16-26(29)28-23-13-11-19-9-5-6-10-21(19)27(22)23/h2-15,22H,16-17H2,1H3,(H,28,29)

InChI Key

CYNFTKDCJLIHFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)OCC5=CC=CC=C5

Origin of Product

United States

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